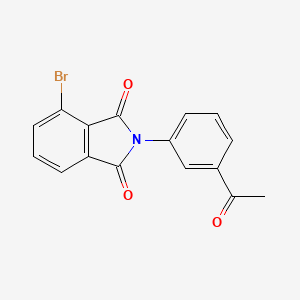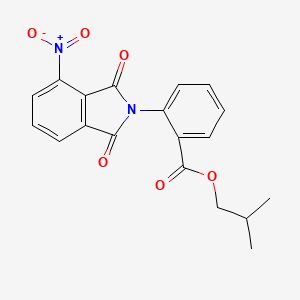
isobutyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
Overview
Description
Isobutyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate, also known as NBQX, is a potent and selective antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
Isobutyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate acts as a competitive antagonist of AMPA receptors, which are responsible for mediating fast excitatory neurotransmission in the brain. By binding to the receptor site, isobutyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate prevents the activation of AMPA receptors by glutamate, thereby reducing the influx of calcium ions into the postsynaptic neuron and blocking the depolarization of the membrane potential.
Biochemical and Physiological Effects:
isobutyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, learning, and memory. It has also been shown to have neuroprotective effects in various models of neurological disorders, such as stroke, epilepsy, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using isobutyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate in lab experiments is its high potency and selectivity for AMPA receptors, which allows for precise manipulation of excitatory neurotransmission. However, one limitation is that it may also affect other ionotropic glutamate receptors, such as kainate receptors, at higher concentrations.
Future Directions
There are several potential future directions for the use of isobutyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate in scientific research. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, such as epilepsy, stroke, depression, and schizophrenia. Another area of interest is its use in the development of new drugs that target AMPA receptors for the treatment of these disorders. Additionally, further research is needed to better understand the mechanisms underlying the neuroprotective effects of isobutyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate and to identify potential side effects and limitations of its use.
Scientific Research Applications
Isobutyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological processes. It has been shown to be effective in blocking excitatory neurotransmission in the central nervous system, and has been used to investigate the mechanisms underlying synaptic plasticity, learning, and memory.
properties
IUPAC Name |
2-methylpropyl 2-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-11(2)10-27-19(24)12-6-3-4-8-14(12)20-17(22)13-7-5-9-15(21(25)26)16(13)18(20)23/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKFMBGGWPIJQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropyl 2-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



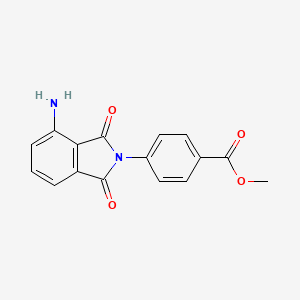

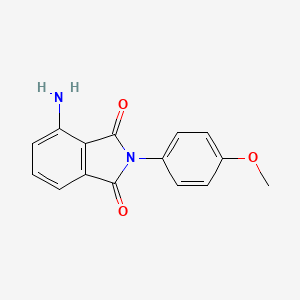
![4-amino-2-[3-(3,4-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3824666.png)
![N-{2-[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide](/img/structure/B3824670.png)
![3-(4-chlorophenyl)-4-{[(2-methoxy-3-pyridinyl)carbonyl]amino}butanoic acid](/img/structure/B3824671.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-amine](/img/structure/B3824699.png)
![2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B3824705.png)
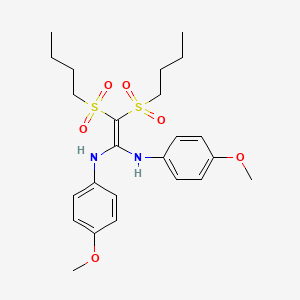
![4,4'-[2,2-propanediylbis(4,1-phenyleneoxy)]diphthalic acid](/img/structure/B3824714.png)
![(4-{[4-(2-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)amine](/img/structure/B3824720.png)
![N-allyl-7-(2,3-dimethoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B3824728.png)
![2-({[3-({[(2-methylphenoxy)methyl]amino}carbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B3824737.png)
